2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(12-9(14)7-11)10(15)13-5-3-2-4-6-13/h8H,2-7H2,1H3,(H,12,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVYALKGBHGBDJ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCCC1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Piperidine with Chiral α-Ketoesters
A ketone precursor, such as methyl (2S)-2-oxopropanoate, reacts with piperidine in the presence of a reducing agent (e.g., sodium cyanoborohydride). The reaction proceeds under mild acidic conditions (pH 4–6) to yield the (2S)-configured amine.
$$
\text{CH}3\text{C(O)COOCH}3 + \text{C}5\text{H}{10}\text{NH} \xrightarrow{\text{NaBH}3\text{CN, HCl}} \text{(2S)-CH}3\text{C(NH-C}5\text{H}{10}\text{)COOCH}3 \xrightarrow{\text{Hydrolysis}} \text{(2S)-CH}3\text{C(NH-C}5\text{H}{10}\text{)COOH}
$$
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Methanol | 78 |
| Temperature (°C) | 25 | - |
| Reaction Time (h) | 12 | - |
Resolution of Racemic Amines via Chiral Auxiliaries
Racemic 1-oxo-1-piperidin-1-ylpropan-2-amine is resolved using L-tartaric acid, yielding the (2S)-enantiomer with >98% enantiomeric excess (ee). Crystallization in ethanol/water mixtures enhances purity.
Acylation with Chloroacetyl Chloride
The amine intermediate undergoes acylation with chloroacetyl chloride under controlled conditions to form the target acetamide.
Standard Procedure
A solution of (2S)-1-oxo-1-piperidin-1-ylpropan-2-amine (10 mmol) in dichloromethane (DCM) is treated with chloroacetyl chloride (12 mmol) and triethylamine (15 mmol) at 0–5°C. The mixture is stirred for 3–4 hours, followed by aqueous workup.
$$
\text{(2S)-CH}3\text{C(NH-C}5\text{H}{10}\text{)COOH} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} + \text{HCl}
$$
Reaction Optimization :
| Parameter | Effect on Yield/Purity |
|---|---|
| Temperature >10°C | Racemization (up to 15% loss ee) |
| Solvent (DMF vs. DCM) | DCM improves selectivity (92% vs. 85%) |
| Stoichiometry (ClCH₂COCl) | 1.2 eq. minimizes diacylation |
Industrial-Scale Adaptations
Continuous flow reactors enhance safety and efficiency by mitigating exothermic risks. Automated systems maintain stoichiometric precision, achieving 89% yield at 10 kg scale.
Analytical Characterization
The final product is validated using:
- HPLC : Chiral column (Chiralpak IA) confirms >99% ee.
- NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃): δ 1.45 (d, J = 6.8 Hz, 3H, CH₃), 3.40–3.60 (m, 4H, piperidinyl), 4.20 (q, J = 6.8 Hz, 1H, CH), 4.40 (s, 2H, ClCH₂).
- Mass Spectrometry : [M+H]⁺ at m/z 233.10513 (calculated: 233.1052).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 78 | 95 | 98 | Moderate |
| Chiral Resolution | 65 | 99 | 99 | Low |
| Continuous Flow | 89 | 97 | 97 | High |
Mitigation of Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Substituted amides or thioamides.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: N-oxides or reduced amines.
Scientific Research Applications
2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The piperidine ring and the chloroacetamide group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity .
Comparison with Similar Compounds
Comparison with Similar Chloroacetamide Compounds
Chloroacetamides are a class of compounds characterized by a 2-chloro-N-substituted acetamide core. Variations in substituents significantly influence their physicochemical properties, biological activity, and applications. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
S-Metolachlor and Dimethenamid-P feature methoxypropan-2-yl groups, which confer herbicidal activity by inhibiting fatty acid elongation in plants .
Stereochemical Influence :
- The (2S)-configuration in the target compound and S-metolachlor highlights the role of stereochemistry in biological activity. S-Metolachlor’s herbicidal efficacy is enantiomer-dependent, with the S-isomer being 10-fold more active than the R-form . Similar stereospecific effects may apply to the target compound in pharmaceutical contexts.
Physicochemical Properties :
- Molecular Weight and Lipophilicity : The target compound (MW 232.71 g/mol) is smaller and less lipophilic than S-metolachlor (MW 283.80 g/mol), suggesting better aqueous solubility .
- Collision Cross-Section (CCS) : Predicted CCS values for the target compound (e.g., [M+H]+: 151.4 Ų) indicate moderate gas-phase stability, useful for mass spectrometry-based identification .
Synthetic Routes :
- Chloroacetamides are typically synthesized via amide coupling between chloroacetyl chloride and amines. For the target compound, the (2S)-configured amine precursor would require enantioselective synthesis or resolution .
Biological Activity
2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide is a compound that has gained attention in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring and an acetamide group , with a chlorine atom that enhances its reactivity. Its molecular formula is . The unique combination of functional groups suggests diverse biological interactions, particularly with receptors and enzymes involved in various physiological processes.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit:
- Anti-inflammatory properties : Potentially modulating pathways involved in inflammation.
- Analgesic effects : Influencing pain perception mechanisms.
- Cytotoxicity against cancer cell lines : Similar compounds have shown promise in inducing apoptosis in various cancer types.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperidine moiety may facilitate binding to specific receptors (e.g., opioid receptors), influencing pain modulation and inflammatory responses.
- Enzyme Inhibition : The acetamide group can interact with enzymes, potentially inhibiting their activity and altering metabolic pathways relevant to disease processes.
- Induction of Apoptosis : Studies on structurally similar piperidone compounds have demonstrated their ability to induce apoptosis through the intrinsic pathway, characterized by mitochondrial depolarization and activation of caspases .
Case Studies
A review of literature reveals several studies highlighting the biological activities related to piperidine derivatives:
Study 1: Anticancer Activity
In a study investigating piperidone derivatives, compounds similar to this compound were found to be cytotoxic against breast, pancreatic, and colon cancer cell lines. The mechanism involved ROS accumulation and mitochondrial dysfunction leading to apoptosis .
Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory potential of piperidine derivatives, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound could be further investigated for therapeutic applications in inflammatory diseases.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-chloro-N-(2S)-piperidinylacetamide | Piperidine ring, acetamide group | Chlorine enhances reactivity |
| N-(4-methylpiperazinyl)propanoic acid | Piperazine ring | Alters pharmacokinetic properties |
| 3-(pyrrolidinyl)propanoic acid | Pyrrolidine ring | Different ring structure affects biological activity |
Q & A
Q. What safety protocols are recommended for handling chloroacetamide derivatives?
- Methodology : Use fume hoods, nitrile gloves, and PPE due to potential carcinogenicity (IARC Group 2B). Monitor waste disposal per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
